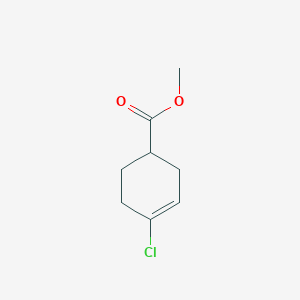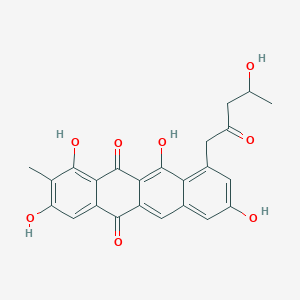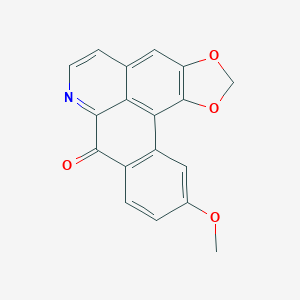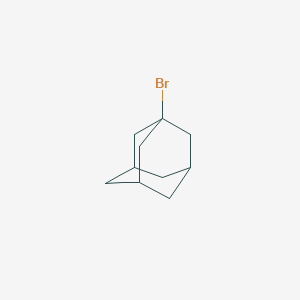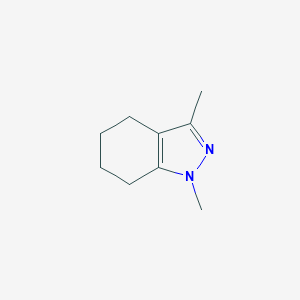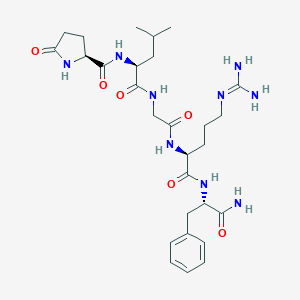
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide (PLGRA) is a peptide that has been studied extensively for its potential applications in scientific research. This peptide is composed of five amino acids and has been shown to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been used in a variety of scientific research applications, including as a model peptide for studying protein-protein interactions and as a tool for investigating the mechanisms of protein folding and misfolding. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been used as a substrate for enzymes involved in post-translational modifications.
Mécanisme D'action
The mechanism of action of Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide is not well understood. However, it has been shown to interact with a variety of proteins, including chaperones and enzymes. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been shown to form stable complexes with other peptides and proteins.
Effets Biochimiques Et Physiologiques
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been shown to have a range of biochemical and physiological effects, including the ability to modulate protein folding and stability. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has also been shown to interact with a variety of enzymes involved in post-translational modifications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide in lab experiments is its small size, which allows for easy synthesis and purification. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been well-characterized, making it a reliable model peptide for studying protein-protein interactions and protein folding. However, one limitation of using Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide is its limited solubility in aqueous solutions, which can make it difficult to study in certain experimental conditions.
Orientations Futures
There are several future directions for research involving Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide. One area of interest is the development of Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide-based probes for imaging protein-protein interactions in live cells. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide could be used as a model peptide for investigating the mechanisms of protein misfolding and aggregation in neurodegenerative diseases. Finally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide could be used as a substrate for enzymes involved in post-translational modifications, with the goal of developing new therapeutic strategies for diseases such as cancer and diabetes.
Conclusion:
In conclusion, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide is a peptide that has been studied extensively for its potential applications in scientific research. Its small size and well-characterized properties make it a reliable model peptide for studying protein-protein interactions and protein folding. Future research involving Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide could lead to new insights into the mechanisms of protein misfolding and aggregation, as well as the development of new therapeutic strategies for a variety of diseases.
Méthodes De Synthèse
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
Numéro CAS |
148297-92-1 |
|---|---|
Nom du produit |
Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide |
Formule moléculaire |
C28H43N9O6 |
Poids moléculaire |
601.7 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H43N9O6/c1-16(2)13-21(37-27(43)19-10-11-22(38)34-19)25(41)33-15-23(39)35-18(9-6-12-32-28(30)31)26(42)36-20(24(29)40)14-17-7-4-3-5-8-17/h3-5,7-8,16,18-21H,6,9-15H2,1-2H3,(H2,29,40)(H,33,41)(H,34,38)(H,35,39)(H,36,42)(H,37,43)(H4,30,31,32)/t18-,19-,20-,21-/m0/s1 |
Clé InChI |
JOJUNHUHLMUZOG-TUFLPTIASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCC(=O)N2 |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2 |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2 |
Séquence |
XLGRF |
Synonymes |
pGlu-Leu-Gly-Arg-Phe-amide pGlu-Leu-Gly-Arg-Phe-NH2 pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)
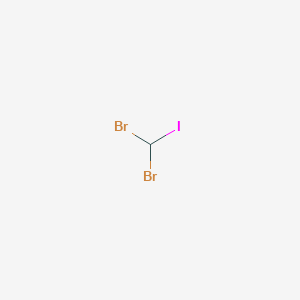
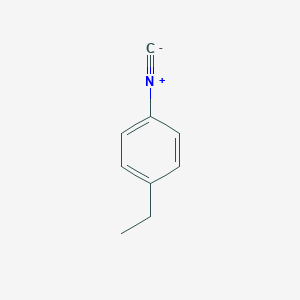
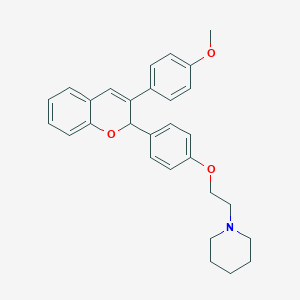
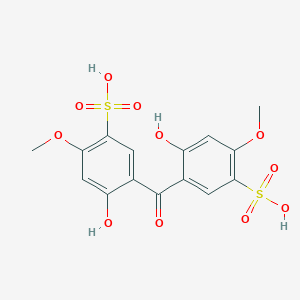
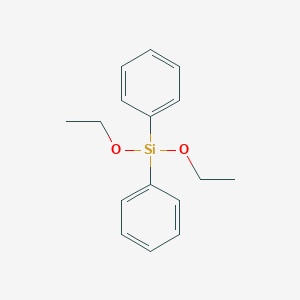
![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)
![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)
